molecular formula C11H14FNO2 B12347237 Ethyl 2-amino-3-(2-fluorophenyl)propanoate CAS No. 191930-44-6

Ethyl 2-amino-3-(2-fluorophenyl)propanoate

Cat. No.: B12347237
CAS No.: 191930-44-6
M. Wt: 211.23 g/mol
InChI Key: ZTULYDVGYZKRTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylalanine, 2-fluoro-, ethyl ester is a fluorinated derivative of phenylalanine, an essential amino acid. This compound is of significant interest due to its unique properties imparted by the fluorine atom, which can enhance the compound’s stability and bioactivity. Fluorinated amino acids are often used in pharmaceuticals and biochemical research due to their ability to improve the pharmacokinetic properties of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the alkylation of the Schöllkopf reagent with fluorinated benzyl bromides, followed by hydrolysis and esterification . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the selective introduction of the fluorine atom.

Industrial Production Methods

Industrial production of fluorinated phenylalanine derivatives often involves large-scale chemical synthesis using similar methods to those used in laboratory settings. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Phenylalanine, 2-fluoro-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Phenylalanine, 2-fluoro-, ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenylalanine, 2-fluoro-, ethyl ester involves its incorporation into biological molecules, where the fluorine atom can influence the molecule’s stability and reactivity. The fluorine atom’s high electronegativity and small size allow it to form strong covalent bonds with carbon, enhancing the compound’s stability. In pharmaceuticals, this can lead to increased drug efficacy and longer biological half-life .

Comparison with Similar Compounds

Similar Compounds

  • α-fluorophenylalanine
  • β-fluorophenylalanine
  • β,β-difluorophenylalanine

Uniqueness

Phenylalanine, 2-fluoro-, ethyl ester is unique due to its specific fluorination pattern and ester functional group. This combination imparts distinct chemical and biological properties, making it particularly useful in drug design and biochemical research .

Properties

IUPAC Name

ethyl 2-amino-3-(2-fluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-2-15-11(14)10(13)7-8-5-3-4-6-9(8)12/h3-6,10H,2,7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTULYDVGYZKRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201300293
Record name 2-Fluorophenylalanine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191930-44-6
Record name 2-Fluorophenylalanine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191930-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluorophenylalanine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.